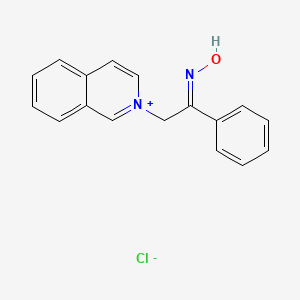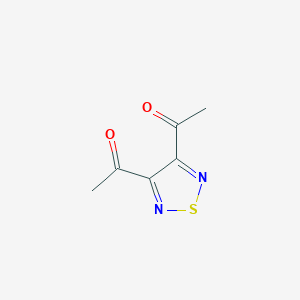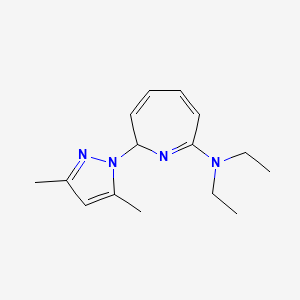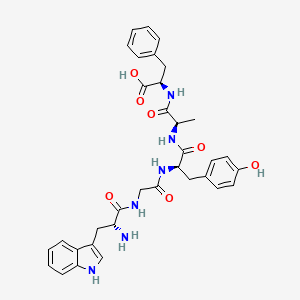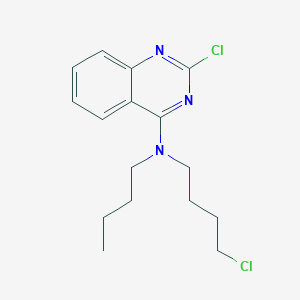
N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine is a quinazoline derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core substituted with a butyl group and a chlorobutyl group at specific positions, which can influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinazolin-4-amine as the core structure.
Substitution Reactions:
Reaction Conditions: These reactions often require strong bases or nucleophiles, and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods:
Batch Production: Industrial-scale synthesis may involve batch reactors where the reaction mixture is maintained under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, in an acidic or neutral medium.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted quinazolines depending on the nucleophile used.
科学研究应用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes. Medicine: Industry: Use in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which N-Butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
相似化合物的比较
Quinazolin-4-amine: The core structure without substitutions.
N-Butylquinazolin-4-amine: Similar to the target compound but without the chlorobutyl group.
N-(4-Chlorobutyl)quinazolin-4-amine: Similar to the target compound but without the butyl group.
Uniqueness: The presence of both butyl and chlorobutyl groups on the quinazoline core distinguishes this compound from its analogs, potentially leading to unique chemical and biological properties.
属性
CAS 编号 |
84347-17-1 |
|---|---|
分子式 |
C16H21Cl2N3 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
N-butyl-2-chloro-N-(4-chlorobutyl)quinazolin-4-amine |
InChI |
InChI=1S/C16H21Cl2N3/c1-2-3-11-21(12-7-6-10-17)15-13-8-4-5-9-14(13)19-16(18)20-15/h4-5,8-9H,2-3,6-7,10-12H2,1H3 |
InChI 键 |
IMQSFMYGDBHSHX-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
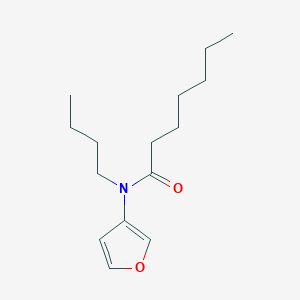

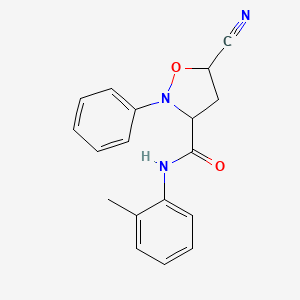
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

